rac-2-((1R,3S)-3-Aminocyclopentyl)acetic acid hydrochloride
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Overview
Description
rac-2-((1R,3S)-3-Aminocyclopentyl)acetic acid hydrochloride is a chiral compound with potential applications in various fields of scientific research. It is characterized by the presence of an aminocyclopentyl group attached to an acetic acid moiety, forming a racemic mixture of two enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-((1R,3S)-3-Aminocyclopentyl)acetic acid hydrochloride typically involves the following steps:
Formation of the Aminocyclopentyl Intermediate: The starting material, cyclopentanone, undergoes amination to form the aminocyclopentyl intermediate.
Acylation: The aminocyclopentyl intermediate is then acylated with acetic anhydride or acetyl chloride to form the acetic acid derivative.
Hydrochloride Formation: The final step involves the conversion of the acetic acid derivative to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
rac-2-((1R,3S)-3-Aminocyclopentyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The aminocyclopentyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-2-((1R,3S)-3-Aminocyclopentyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of rac-2-((1R,3S)-3-Aminocyclopentyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocyclopentyl group can form hydrogen bonds and electrostatic interactions with the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-2-((1R,3S)-3-(Methoxycarbonyl)cyclopentyl)acetic acid
- rac-2-((1R,3S)-3-(tert-Butoxycarbonyl)amino)cyclopentyl)acetic acid
Uniqueness
rac-2-((1R,3S)-3-Aminocyclopentyl)acetic acid hydrochloride is unique due to its specific aminocyclopentyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and biological activity, making it valuable for specific research applications.
Properties
Molecular Formula |
C7H14ClNO2 |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
2-[(1R,3S)-3-aminocyclopentyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-2-1-5(3-6)4-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m1./s1 |
InChI Key |
ZYODZIQGSWUCJT-IBTYICNHSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC(=O)O)N.Cl |
Canonical SMILES |
C1CC(CC1CC(=O)O)N.Cl |
Origin of Product |
United States |
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